molecular formula C7H6N2O3 B184338 2-Nitrobenzamide CAS No. 610-15-1

2-Nitrobenzamide

Cat. No. B184338
CAS RN: 610-15-1
M. Wt: 166.13 g/mol
InChI Key: KLGQWSOYKYFBTR-UHFFFAOYSA-N
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Description

2-Nitrobenzamide is a nitrated amide . It has been used in the synthesis of novel fluorogenic chemosensors based on urea derivative of 2- (2′-aminophenyl)-4-phenylthiazole . It was also used in the synthesis of quinazoline-2,4 (1 H,3 H)-diones, an important class of pharmaceutical intermediates .


Synthesis Analysis

The synthesis of 2-Nitrobenzamide involves refluxing N- (2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene to afford 2,4-dichloro-N- [chloro (2-nitrophenyl]methylene)benzenamine intermediate followed by treatment with 2-methyl benzoic acid in presence of triethyl amine .


Molecular Structure Analysis

The molecular formula of 2-Nitrobenzamide is C7H6N2O3 . It crystallizes in the monoclinic space group P 21/c with unit cell dimensions a = 10.4122 (7), b = 12.9613 (7) and c = 15.5518 (10) Å . The dihedral angle between the two aromatic rings is 82.32 (4)° .


Chemical Reactions Analysis

Organic amides/imides react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents . Amides are very weak bases (weaker than water) .


Physical And Chemical Properties Analysis

2-Nitrobenzamide has a molecular weight of 166.1341 . It has a melting point of 174-178 °C (lit.) and a boiling point of 317 °C (lit.) . It has a density of 1.384 and a refractive index of 1.5880 (estimate) .

Scientific Research Applications

Vibrational Spectrum Analysis

The vibrational spectrum of medium strong hydrogen bonds in 2-hydroxy-5-nitrobenzamide, a related compound to 2-nitrobenzamide, was studied using infrared spectroscopy and Car-Parrinello molecular dynamics simulation. This research, focusing on O-H and N-H stretching modes, provides insights into the strength of hydrogen bonding in molecular structures (Brela et al., 2012).

Synthesis of Heterocyclic Compounds

2-Nitrobenzamide is used in the synthesis of heterocyclic compounds like quinazolin-4(3H)-ones. A study described a simple one-pot synthesis method using 2-nitrobenzamide and (het)aryl aldehydes, showcasing its utility in organic chemistry (Romero et al., 2013).

Designing Ternary Cocrystals

Research on designing ternary cocrystals highlighted the use of 2-nitrobenzamide derivatives. These cocrystals are mediated by amide-acid and halogen bonds, illustrating the compound's role in materials science (Tothadi & Desiraju, 2013).

Diazaheterocycles Synthesis

2-Nitrobenzamide derivatives are used in the synthesis of diazaheterocycles, showcasing its importance in the creation of complex organic molecules. This process involves a cascade of reactions, including nitro reduction and condensation (Nguyen et al., 2013).

Nanocrystals and Nanoparticles

A study focused on synthesizing and characterizing nanoparticles of a bidentate nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide. This research demonstrates the potential of 2-nitrobenzamide derivatives in the field of nanotechnology (Saeed et al., 2013).

Enthalpies of Formation Study

The standard molar energies of combustion and formation of 2-nitrobenzamide were determined using combustion calorimetry and thermal analysis, highlighting its significance in thermochemical studies (Ximello et al., 2014).

Quality Control in Medicinal Chemistry

2-Nitrobenzamide derivatives are evaluated in the context of medicinal chemistry for their potential as anticonvulsants. This includes developing quality control techniques for these substances (Sych et al., 2018).

Chemical Vapor Deposition

Nickel(II) complexes of N-(di-alkyl-carbamothioyl)-4-nitrobenzamide were synthesized and used as precursors for the deposition of nickel sulfide nanostructured thin films, contributing to the field of material science and engineering (Saeed et al., 2013).

Antimicrobial Studies

2-Nitrobenzamide derivatives have been studied for their antimicrobial properties, contributing to pharmaceutical research in developing new antimicrobial agents (Joshi et al., 2009).

Safety And Hazards

2-Nitrobenzamide is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

2-nitrobenzamide
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InChI

InChI=1S/C7H6N2O3/c8-7(10)5-3-1-2-4-6(5)9(11)12/h1-4H,(H2,8,10)
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InChI Key

KLGQWSOYKYFBTR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)[N+](=O)[O-]
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Molecular Formula

C7H6N2O3
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DSSTOX Substance ID

DTXSID0025733
Record name 2-Nitrobenzamide
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Molecular Weight

166.13 g/mol
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Physical Description

O-nitrobenzamide is a water solubility - <0.1 mg/mL at 64 °F. (NTP, 1992), Partially soluble in water (1.62 g/L at 25 deg C); [ChemIDplus] Tan crystalline powder; Soluble in water; [MSDSonline]
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Boiling Point

603 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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Vapor Pressure

0.00000809 [mmHg]
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Product Name

2-Nitrobenzamide

CAS RN

610-15-1
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Record name 2-Nitrobenzamide
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Record name Benzamide, o-nitro-
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Melting Point

349.9 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

N,N'-dibenzyloxycarbonyl-S-methylisothiourea (215 mg) was added to a mixture of (R)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1-aminoethyl)-2-nitrobenzamide dihydrobromide monohydrate (224 mg), triethylamine (0.25 ml) and methanol (5 ml) at room temperature, and the mixture was stirred at room temperature for 14 hours and at 40° C. for 7.5 hours. After the reaction, the reaction mixture was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give 166 mg of (R)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1-(2',3'-dibenzyloxycarbonyl)guanidinoethyl))-2-nitrobenzamide as a pale-yellow oil.
Quantity
215 mg
Type
reactant
Reaction Step One
Name
(R)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1-aminoethyl)-2-nitrobenzamide dihydrobromide monohydrate
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The free amine obtained from the BOC deprotection step was dissolved in pyridine and nitrobenzoyl chloride (1.2 equiv.) was added to this solution. After stirring for 2 h at 90° C., the reaction mixture was concentrated and the resulting crude product was used for the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,300
Citations
RJ Knox, MP Boland, F Friedlos, B Coles… - Biochemical …, 1988 - Elsevier
… to 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide … 5-(aziridin-1-yl)-4hydroxylamino-2-nitrobenzamide, … 1954 can be activated to S-(~iridin-1-yl)-4-hydroxylamino-2nitrobenzamide, …
Number of citations: 214 www.sciencedirect.com
JL Wardell, JMS Skakle, JN Low… - … Section C: Crystal …, 2005 - scripts.iucr.org
… In the isomeric compound N-(2-iodophenyl)-2-nitrobenzamide, the framework structure is built from N—H⋯O, C—H⋯O and C—H⋯π(arene) hydrogen bonds and an iodo–nitro …
Number of citations: 20 scripts.iucr.org
A Saeed, S Hussain, N Abbas, M Bolte - Journal of Chemical …, 2010 - Springer
… The title benzamide was synthesized in two steps by refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene to afford 2,4-dichloro-N-[chloro(2-nitrophenyl]…
Number of citations: 2 link.springer.com
RJ Knox, F Friedlos, M Jarman, JJ Roberts - Biochemical pharmacology, 1988 - Elsevier
… This enzyme, in the presence of NADH or NADPH, catalyses the aerobic reduction of CB 1954 to 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide. This new compound can form …
Number of citations: 217 www.sciencedirect.com
GJ Atwell, M Boyd, BD Palmer, RF Anderson… - Anti-cancer drug …, 1996 - europepmc.org
2, 4-Dinitrobenzamide mustards, exemplified by the parent compound SN 23862 (2) are activated under aerobic conditions by an Escherichia coli nitroreductase enzyme (NR2) via …
Number of citations: 30 europepmc.org
Y Chen, L Guo, W Song, J Zhang… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C11H14N2O3, the bond lengths and angles are within normal ranges. Weak intermolecular N—H⋯O interactions link the molecules into chains along the a axis. A …
Number of citations: 7 scripts.iucr.org
A Saeed, S Hussain, U Flörke - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the title compound, C13H8ClN3O5, the dihedral angle between the two aromatic rings is 70.74 (6). The nitro groups of the Cl-substituted and benzamide benzene rings are twisted by …
Number of citations: 7 scripts.iucr.org
A Saeed, S Hussain, M Bolte - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the title compound, C14H12N2O3, the dihedral angle between the two aromatic rings is 41.48 (5). The nitro group is twisted by 24.7 (3) out of the plane of the aromatic ring to which it …
Number of citations: 3 scripts.iucr.org
U Rein, AM Cook - FEMS microbiology letters, 1999 - academic.oup.com
… strain BT2 utilizing BTDD, which was converted quantitatively via an unidentified intermediate to 2-nitrobenzamide. Another isolate, strain BT1, could utilize saccharin to yield …
Number of citations: 11 academic.oup.com
A Ximello, H Flores, A Rojas, EA Camarillo… - The Journal of Chemical …, 2014 - Elsevier
… In the current work, the gas phase standard enthalpies of formation of 2-nitrobenzamide (2NBA), 3-nitrobenzamide (3NBA) and 4-nitrobenzamide (4NBA), were determined from their …
Number of citations: 19 www.sciencedirect.com

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